N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide
Overview
Description
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are crucial in the regulation of various physiological processes, including vascular smooth muscle contraction and neurotransmitter release.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to form the intermediate, which is then reacted with 2-methylphenylmethanesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling up of the process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with various biological receptors, particularly alpha1-adrenergic receptors.
Medicine: Potential therapeutic agent for conditions such as hypertension and benign prostatic hyperplasia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide primarily involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as an antagonist, blocking the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting receptor activation and subsequent downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another arylpiperazine-based compound with similar receptor affinity.
Naftopidil: Known for its use in treating lower urinary tract symptoms.
Urapidil: Used as an antihypertensive agent.
Uniqueness
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methylphenyl)methanesulfonamide stands out due to its specific structural features and high affinity for alpha1-adrenergic receptors. Its unique combination of functional groups allows for selective binding and potent antagonistic activity, making it a valuable compound for therapeutic development .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-8-4-5-9-18(17)24(29(3,26)27)16-21(25)23-14-12-22(13-15-23)19-10-6-7-11-20(19)28-2/h4-11H,12-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGCTCGQBWHLHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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